7-Amino vs. 6-Amino Isomer: MAO-A Inhibition Potency and Selectivity
The 7-amino-1-tetralone (7-Amino-3,4-dihydronaphthalen-1(2H)-one) demonstrates a distinct monoamine oxidase (MAO) inhibition profile compared to its 6-amino positional isomer. While the 6-amino isomer is primarily studied in the context of reactive oxygen species (ROS) inhibition, the 7-amino isomer has been directly characterized for its MAO-A and MAO-B inhibitory activity [1][2].
| Evidence Dimension | MAO-A Inhibition (IC50) |
|---|---|
| Target Compound Data | 18 nM (human recombinant MAO-A) and 80 nM (rat brain MAO-A) [1] |
| Comparator Or Baseline | 6-Amino-1-tetralone: No reported MAO-A/B inhibition data; primarily evaluated for ROS inhibition (IC50 = 0.25 ± 0.13 µM as part of a chalcone derivative) [2] |
| Quantified Difference | 7-Amino isomer shows sub-100 nM MAO-A inhibition; 6-amino isomer's MAO activity is unreported, suggesting a distinct biological target profile dictated by the amine position. |
| Conditions | In vitro enzyme inhibition assays using recombinant human MAO-A expressed in Sf9 cells with 5-hydroxytryptamine substrate (7-amino) [1]; LPS-stimulated ROS production in RAW 264.7 macrophages (6-amino) [2] |
Why This Matters
For projects targeting MAO-related pathways (e.g., depression, Parkinson's disease), the 7-amino isomer provides a validated starting point with documented nanomolar potency, whereas the 6-amino isomer lacks established MAO activity and may lead to false negative or off-target results.
- [1] BindingDB. BDBM50075945 (CHEMBL3415815) - 7-Amino-3,4-dihydronaphthalen-1(2H)-one. Affinity Data: IC50 values for MAO-A and MAO-B. View Source
- [2] Kumar, S.; et al. Introduction of amino moiety enhances the inhibitory potency of 1-tetralone chalcone derivatives against LPS-stimulated reactive oxygen species production in RAW 264.7 macrophages. Bioorganic Chemistry 2019, 87, 112–119. View Source
